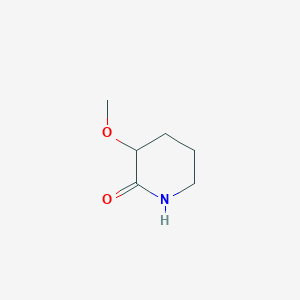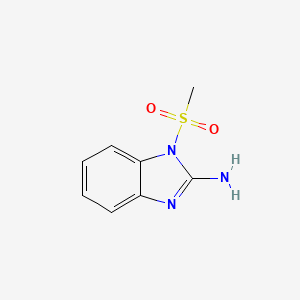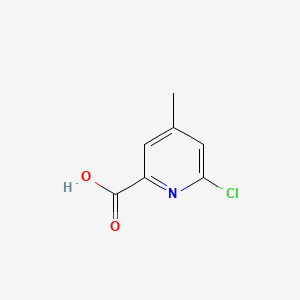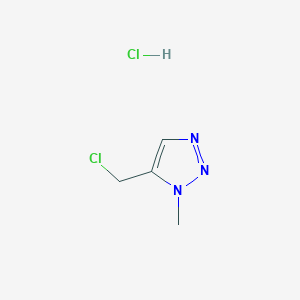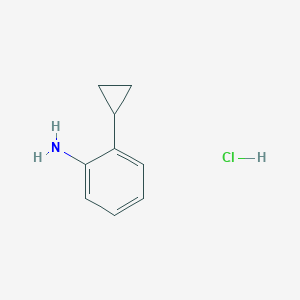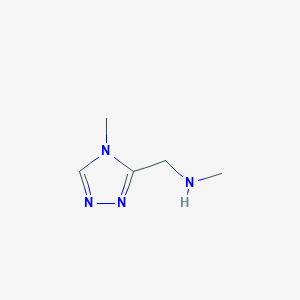
2-Cyano-1,3-dihydroindene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-1,3-dihydroindene-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 . The compound is used in various chemical reactions and is often sourced from China .
Molecular Structure Analysis
The linear formula of 2-Cyano-1,3-dihydroindene-2-carboxylic acid is C11H9NO2 . This indicates that the molecule is composed of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- 2-Cyano-1,3-dihydroindene-2-carboxylic acid plays a crucial role in chemical synthesis. For instance, the stoichiometric condensation of substituted phenylacetonitriles with dibasic carboxylic anhydrides leads to the formation of cyano-keto-acids, which are precursors to biologically active 2-aryl-1,3-cyclohexanediones (Miikkulainen et al., 2006).
- Another application is seen in the intramolecular carbopalladation of the cyano group for the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process exhibits high yields and good regioselectivity, indicating the utility of this compound in complex organic syntheses (Tian et al., 2003).
Industrial and Large-Scale Applications
- In the context of industrial processes, 3-Cyano-1-naphthalenecarboxylic acid, which is structurally related, is used in the manufacture of tachykinin receptor antagonists. The synthesis of this cyano acid is complex due to the 1,3-disubstitution pattern on the naphthalene skeleton, highlighting the compound's importance in pharmaceutical manufacturing (Ashworth et al., 2003).
Novel Chemical Reactions
- The compound is also instrumental in novel chemical reactions such as the metal-free Et3N-mediated addition of cyanopropargyl alcohols to aliphatic carboxylic acids, leading to the creation of pharmaceutical-valuable 4-cyano-[(Z)-3-cyanomethylene]-2,3-dihydrofurans and 4-cyano-3(2H)furanones (Shemyakina et al., 2018).
Corrosion Inhibition
- 2-Cyano-1,3-dihydroindene-2-carboxylic acid derivatives have demonstrated potential in corrosion inhibition studies. For example, compounds such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid show good inhibiting properties for mild steel corrosion in hydrochloric acid solution, indicating its application in material science and engineering (Saady et al., 2018).
Propiedades
IUPAC Name |
2-cyano-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOLWVEGIZSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-1,3-dihydroindene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)



![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)


